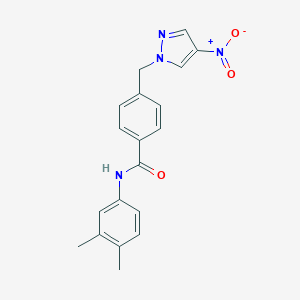![molecular formula C18H21N3OS B213919 4-[3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acryloyl]thiomorpholine](/img/structure/B213919.png)
4-[3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acryloyl]thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acryloyl]thiomorpholine is a chemical compound that has gained significant attention in scientific research due to its unique structural properties and potential applications. This compound is also known as DMPT or thiomorpholine and is widely used in various fields of research such as pharmacology, biochemistry, and medicinal chemistry.
作用机制
The mechanism of action of DMPT involves the inhibition of various cellular pathways involved in cancer progression and inflammation. It has been found to inhibit the activity of various enzymes and proteins involved in the regulation of cell cycle and apoptosis, leading to the induction of cell death in cancer cells. DMPT also inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in the body.
Biochemical and Physiological Effects:
DMPT has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and improve cognitive function. DMPT has also been shown to have a positive effect on the immune system, enhancing the body's ability to fight off infections and diseases.
实验室实验的优点和局限性
The advantages of using DMPT in laboratory experiments include its ease of synthesis, low cost, and wide range of potential applications. However, there are also limitations to the use of DMPT in laboratory experiments. One of the main limitations is the lack of comprehensive toxicity data, which can limit its use in certain applications. Additionally, the variable solubility of DMPT in different solvents can also pose challenges in laboratory experiments.
未来方向
There are several future directions for the research on DMPT. One potential direction is the development of DMPT-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of the potential of DMPT in combination with other drugs or therapies to enhance their efficacy. Further research is also needed to fully understand the mechanism of action of DMPT and its potential applications in various fields of scientific research.
合成方法
The synthesis of DMPT involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxaldehyde with thiomorpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate product, which is then further reacted with acryloyl chloride to yield the final product. The synthesis of DMPT is a relatively simple process and can be carried out using standard laboratory techniques.
科学研究应用
DMPT has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. DMPT has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for the treatment of various inflammatory and neurological disorders.
属性
产品名称 |
4-[3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acryloyl]thiomorpholine |
|---|---|
分子式 |
C18H21N3OS |
分子量 |
327.4 g/mol |
IUPAC 名称 |
(E)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-thiomorpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H21N3OS/c1-14-17(8-9-18(22)20-10-12-23-13-11-20)15(2)21(19-14)16-6-4-3-5-7-16/h3-9H,10-13H2,1-2H3/b9-8+ |
InChI 键 |
BBYIODQYBNHFGM-CMDGGOBGSA-N |
手性 SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C/C(=O)N3CCSCC3 |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=CC(=O)N3CCSCC3 |
规范 SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=CC(=O)N3CCSCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
![3-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4-methylbenzoic acid](/img/structure/B213837.png)
![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)


![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B213846.png)

![isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213848.png)
![1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane](/img/structure/B213850.png)


![N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B213855.png)
![Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B213858.png)
